ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative featuring a 4-methoxyindole moiety linked via a propanoyl amino group to the thiazole core. Thiazoles are heterocyclic compounds with broad pharmaceutical relevance, including anti-inflammatory and anesthetic properties .
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-3-25-17(23)13-11-26-18(19-13)20-16(22)8-10-21-9-7-12-14(21)5-4-6-15(12)24-2/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,20,22) |
InChI Key |
IPUWPEOSBKSOAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 4-methoxyindole with a suitable acylating agent to introduce the propanoyl group. This intermediate is then reacted with thiazole-4-carboxylic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the esterification step and the implementation of green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially leading to modulation of signaling pathways. The thiazole ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical attributes of the target compound with analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | References |
|---|---|---|---|---|
| Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate (Target) | C₁₆H₁₇N₃O₄S | 347.39 | 4-Methoxyindole, thiazole-4-carboxylate, propanoyl amino linker | |
| Ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate | C₁₆H₁₇N₃O₃S | 331.40 | 1-Methylindole (position 3), thiazole-4-carboxylate | |
| Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate | C₁₄H₁₄N₄O₂S | 302.35 | Benzothiazole-pyrazole hybrid, amino and ester groups | |
| Ethyl 2-[(1R,3R)-3-{N-(tert-butoxycarbonyl)-L-isoleucylamino}-...]-1,3-thiazole-4-carboxylate | C₂₄H₃₈N₄O₆S | 510.65 | Branched amino acid substituent, tert-butoxycarbonyl group, thiazole-4-carboxylate |
Key Observations:
- Substituent Effects: The target compound’s 4-methoxyindole group distinguishes it from the 1-methylindole analog .
- Heterocyclic Systems : The benzothiazole-pyrazole hybrid lacks the indole moiety but shares the ethyl carboxylate group, which may influence pharmacokinetic properties (e.g., metabolic stability).
Hydrogen Bonding and Crystallography
- The 4-methoxy group in the target compound may participate in C–H···O or N–H···O hydrogen bonds, influencing crystal packing and solubility .
- Structural validation tools like SHELXL () are critical for confirming the stereochemistry and conformation of such compounds, particularly when comparing analogs with subtle substituent differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
